Enantiomeric Purity: (2R,4S) vs. (2S,4R) Isomer as a Procurement Specification
The target compound tert-butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is supplied at 98% chemical purity, and its (2R,4S) stereochemistry is the enantiomer required for constructing the 3R,4R pyrrolidine core of nNOS inhibitors . The enantiomeric counterpart, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate (CAS 213699-41-3), is also commercially available but would produce the opposite (3S,4S) inhibitor series, which is not the target of the referenced patent synthetic route [1].
| Evidence Dimension | Stereochemistry and synthetic utility |
|---|---|
| Target Compound Data | (2R,4S) enantiomer; used to generate 3R,4R nNOS inhibitor precursors with reported overall yield improvement from 0.5% to multi-gram scalability in patent route [1] |
| Comparator Or Baseline | (2S,4R) enantiomer (CAS 213699-41-3); would lead to 3S,4S inhibitor series not characterized in the same patent [1] |
| Quantified Difference | Stereochemical divergence leads to distinct diastereomeric series; the (2R,4S) enantiomer is the documented input for the high-yield patent route, while the (2S,4R) enantiomer lacks equivalent published synthetic validation |
| Conditions | Multi-step synthesis of nNOS inhibitors as described in US Patent US20120004415 (Schemes 3–4) [1] |
Why This Matters
Procurement of the incorrect enantiomer yields a building block that is stereochemically incompatible with the validated patent route, forcing re-optimization of all downstream steps.
- [1] Silverman, R. B.; Xue, F. Chiral Synthesis of Pyrrolidine Core Compounds en route to Neuronal Nitric Oxide Synthase Inhibitors. US Patent Application US20120004415 A1, published January 5, 2012. View Source
